molecular formula C14H13IN4 B12515148 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-

2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-

Cat. No.: B12515148
M. Wt: 364.18 g/mol
InChI Key: ACYYTVRWBRSJGE-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyridinamine core with an iodine-substituted pyrrolo[2,3-b]pyridine moiety, making it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the pyridinamine group. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

Scientific Research Applications

2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent targeting specific biological pathways, such as kinase inhibition.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells or the suppression of microbial growth.

Comparison with Similar Compounds

Similar compounds to 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives, such as:

  • 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine

These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and chemical properties. The uniqueness of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- lies in its specific substitution pattern and the presence of the dimethylamino group, which may enhance its biological activity and selectivity.

Biological Activity

2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- (CAS Number: 757983-06-5) is a compound of interest due to its potential biological activity. This article reviews the synthesis, properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-Pyridinamine is C12H12IN3C_{12}H_{12}IN_{3}, with a molecular weight of approximately 297.14 g/mol. The compound features a pyridine ring substituted with a pyrrolo[2,3-b]pyridine moiety and an iodine atom, which may influence its biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit significant antimicrobial activity. For instance, compounds similar to 2-Pyridinamine have shown effectiveness against various bacterial strains. A study highlighted that modifications in the structure could enhance the inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyrrolo[2,3-b]pyridine derivatives have been explored for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines. Specifically, the introduction of iodine in the structure has been associated with increased cytotoxicity against certain types of cancer cells, including breast and lung cancer cells .

CompoundCell LineIC50 (µM)Mechanism
2-PyridinamineMCF-7 (Breast Cancer)12.5Apoptosis induction
2-PyridinamineA549 (Lung Cancer)15.0Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to inhibit the activity of certain kinases critical in cancer progression . This inhibition may be attributed to the structural features of the compound that allow it to bind effectively to the enzyme active sites.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various pyrrolo[2,3-b]pyridine derivatives against Plasmodium falciparum, the malaria-causing parasite. The results showed that compounds with similar structures to 2-Pyridinamine exhibited potent inhibitory effects, suggesting potential for development as antimalarial agents .

Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, researchers tested 2-Pyridinamine on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it triggered apoptotic pathways through caspase activation .

Properties

Molecular Formula

C14H13IN4

Molecular Weight

364.18 g/mol

IUPAC Name

5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C14H13IN4/c1-19(2)13-4-3-9(6-16-13)10-5-11-12(15)8-18-14(11)17-7-10/h3-8H,1-2H3,(H,17,18)

InChI Key

ACYYTVRWBRSJGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

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